6-fluoropyrimidin-4-ol
Description
Properties
CAS No. |
500148-40-3 |
|---|---|
Molecular Formula |
C4H3FN2O |
Molecular Weight |
114.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Fluoropyrimidin 4 Ol and Its Analogues
Classical and Modern Synthetic Routes to Pyrimidin-4-ol Systems
The construction of the pyrimidin-4-ol scaffold is a foundational step in the synthesis of 6-fluoropyrimidin-4-ol. Both long-established and contemporary methods are employed to achieve this.
Cyclocondensation Reactions for Pyrimidine (B1678525) Ring Formation
Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a similar nitrogen-containing species. mdpi.comchemicalbook.com
A prominent classical method is the Pinner synthesis , which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com A modified Pinner reaction utilizes a β-keto ester in place of a 1,3-diketone, and the process can be enhanced using ultrasound irradiation to produce fully substituted pyrimidinols. mdpi.com
Another well-known approach is the Biginelli reaction , a one-pot multicomponent reaction that combines an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, which can be further modified to yield pyrimidin-4-ols. nih.gov
More contemporary methods often focus on improving efficiency and substrate scope. For instance, a three-component reaction of lithiated alkoxyallenes with nitriles and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it Additionally, multicomponent reactions (MCRs) are particularly attractive for their ability to generate molecular diversity by simply varying the starting materials. mdpi.com The use of ultrasound irradiation has also been shown to be an effective energy source for promoting cyclocondensation reactions, often leading to shorter reaction times and higher yields. nih.gov
Examples of Cyclocondensation Reactions for Pyrimidine Synthesis:
| Reaction Name | Key Reactants | Catalyst/Conditions | Product Type |
| Pinner Synthesis | 1,3-Dicarbonyl compounds, Amidines | Acid or base catalysis | Substituted Pyrimidines |
| Modified Pinner Reaction | β-Keto esters, Amidines | Ultrasound irradiation | Fully substituted Pyrimidinols mdpi.com |
| Biginelli Reaction | Aldehyde, β-Dicarbonyl compound, Urea/Thiourea | Acid catalysis | Dihydropyrimidinones nih.gov |
| Three-Component Reaction | Lithiated alkoxyallenes, Nitriles, Carboxylic acids | - | Highly substituted Pyridin-4-ols chim.it |
Fluorination Strategies for Pyrimidine Scaffolds
The introduction of a fluorine atom onto the pyrimidine ring is a critical step that significantly influences the compound's chemical and biological properties. ontosight.aiontosight.ai Fluorination can be achieved either by starting with fluorinated building blocks or by direct fluorination of a pre-formed pyrimidine ring.
Direct fluorination of pyrimidine and its derivatives can be accomplished using various reagents. Selectfluor (F-TEDA-BF4) is a widely used electrophilic fluorinating agent that can introduce fluorine onto the pyrimidine ring under relatively mild conditions. researchgate.net For example, the fluorination of a pyrimidine ring can be achieved using Selectfluor in solvents like dimethylformamide (DMF) or a mixture of acetic acid and water. researchgate.net Another approach involves the use of acetyl hypofluorite, which reacts with uracil (B121893) and cytosine derivatives to introduce fluorine at the 5-position. researchgate.net
Alternatively, fluorinated building blocks can be used in cyclocondensation reactions to construct the fluorinated pyrimidine ring directly. This strategy often provides better control over the position of the fluorine atom. For example, fluoroalkyl pyrimidines can be synthesized via a microwave-assisted cyclization reaction using fluorinated acetoacetates. mdpi.com The use of trifluoromethylated building blocks is also a common strategy for introducing the trifluoromethyl group into heterocyclic compounds. ufsm.br
Common Fluorination Strategies:
| Strategy | Reagent/Method | Substrate | Key Feature |
| Electrophilic Fluorination | Selectfluor | Pyrimidine derivatives | Direct fluorination of the heterocyclic ring. researchgate.net |
| Electrophilic Fluorination | Acetyl hypofluorite | Uracil, Cytosine derivatives | Forms a 5-fluoro intermediate. researchgate.net |
| Fluorinated Building Blocks | Fluorinated acetoacetates | Amidines | Microwave-assisted cyclization for fluoroalkyl pyrimidines. mdpi.com |
Direct Synthesis of this compound
The direct synthesis of this compound often involves a cyclization reaction where one of the starting materials already contains the fluorine atom.
Optimized Cyclization Protocols and Yield Enhancement
An improved and cost-effective method for the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol, an analogue of this compound, utilizes ethyl 2-fluoro-3-oxopentanoate as a key starting material. asianpubs.org This fluorinated precursor is reacted with ammonia (B1221849) and then treated with formamide (B127407) and sodium methoxide (B1231860) in methanol (B129727). asianpubs.org This method avoids the use of more expensive reagents like formamidine (B1211174) acetate (B1210297). asianpubs.orgasianpubs.org The crude product can be purified by recrystallization from cold acetone, with reported yields around 40%. asianpubs.org
Another synthetic route involves the reaction of ethyl fluoroacetate (B1212596) with propionyl chloride to generate 2-fluoro-3-oxo ethyl valerate, which is then cyclized with formamidine acetate to produce 6-ethyl-5-fluoro-4-hydroxypyrimidine. patsnap.com
Investigation of Reaction Conditions and Catalyst Systems
The choice of reagents and reaction conditions plays a crucial role in the synthesis of fluoropyrimidinols. In the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol from methyl 2-fluoro-3-oxovalerate, the reaction with ammonia gas is performed with cooling to maintain a temperature below 50 °C. asianpubs.org The subsequent cyclization with formamide and sodium methoxide solution in methanol is carried out at 50 °C for 3 hours. asianpubs.org
Catalysts can also play a significant role. While some direct cyclization methods for pyrimidin-4-ols proceed without a specific catalyst, relying on the basicity or acidity of the reagents and conditions, other pyrimidine syntheses employ catalysts to improve reaction rates and yields. For instance, copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are a powerful tool for constructing pyrimidines. mdpi.com
Synthesis of Positionally Isomeric Fluoropyrimidinols (e.g., 5-fluoropyrimidin-4-ol)
The synthesis of positional isomers, such as 5-fluoropyrimidin-4-ol, requires different starting materials or synthetic strategies to direct the fluorine atom to the desired position. 2-Chloro-5-fluoropyrimidin-4-ol is a heterocyclic organic compound that can serve as a precursor in the synthesis of various bioactive compounds. cymitquimica.com The presence of both chlorine and fluorine substituents offers multiple reaction sites for further functionalization. cymitquimica.com
The synthesis of voriconazole (B182144), a triazole antifungal agent, involves the key intermediate (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, highlighting the importance of having the fluorine at the 5-position of the pyrimidine ring. nih.gov The synthesis of such compounds often starts from a pyrimidine ring that is already halogenated at the desired positions.
Preparation of Substituted this compound Derivatives
The generation of substituted this compound derivatives often involves multi-step sequences that begin with a pre-functionalized pyrimidine ring. The inherent reactivity of the ring system, influenced by the fluorine atom and the hydroxyl group, dictates the strategies for further modification.
The introduction of alkyl and aryl groups onto the this compound scaffold is a key transformation for creating analogs with diverse properties. A common and effective strategy involves converting the hydroxyl group at the C-4 position into a more reactive leaving group, such as a chloride. This activation step significantly facilitates subsequent nucleophilic substitution reactions.
The transformation of the 4-ol to a 4-chloro derivative is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosgene. dur.ac.ukakjournals.com For instance, 6-ethyl-5-fluoropyrimidin-4-ol can be converted to 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) using POCl₃ in a solvent like methylene (B1212753) dichloride. akjournals.com This chlorinated intermediate is substantially more reactive towards nucleophilic attack, which is central to many alkylation and arylation strategies.
A prominent example of alkylation is seen in the synthesis of the antifungal agent Voriconazole. In a Reformatsky-type reaction, an organozinc intermediate is formed from 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, which then reacts with a ketone, such as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, to form the desired carbon-carbon bond. google.com This reaction demonstrates a reliable method for introducing complex alkyl substituents at the C-6 position (via a pre-functionalized ethyl group) of the pyrimidine ring. Direct alkylation from the 4-ol precursor has also been reported in the synthesis of related impurities, where 6-(1-bromoethyl)-5-fluoropyrimidin-4-ol is reacted with a ketone in the presence of zinc and iodine. akjournals.com
While specific examples for the direct arylation of this compound are less common in the reviewed literature, palladium-catalyzed cross-coupling reactions represent a general and powerful strategy for the arylation of halopyrimidines. rsc.org This suggests that 4-chloro-6-substituted-5-fluoropyrimidines are viable substrates for such transformations.
| Starting Material | Reagents & Conditions | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 6-ethyl-5-fluoropyrimidin-4-ol | POCl₃, methylene dichloride | 4-chloro-6-ethyl-5-fluoropyrimidine | Chlorination (Activation) | akjournals.com |
| 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, Zinc powder, Lewis acid (e.g., ZnCl₂) | (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | Reformatsky-type Alkylation | google.com |
| 6-(1-bromoethyl)-5-fluoropyrimidin-4-ol | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, Zn/I₂ | 6-((2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-5-fluoropyrimidin-4-ol | Direct Alkylation | akjournals.com |
Beyond C-C bond formation, the introduction of other functional groups is crucial for tuning the molecule's properties. Functionalization can occur at existing substituents or directly on the pyrimidine ring.
A side chain on the pyrimidine core, such as the ethyl group in 6-ethyl-5-fluoropyrimidin-4-ol, can serve as a handle for further modification. For example, this ethyl group can be brominated at the alpha-position using N-bromo succinimide (B58015) (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). akjournals.com The resulting 6-(1-bromoethyl)-5-fluoropyrimidin-4-ol is a versatile intermediate, primed for subsequent nucleophilic substitutions to introduce a variety of functionalities. akjournals.com
More advanced techniques, often termed late-stage functionalization (LSF), allow for the direct modification of the pyrimidine ring on complex molecules. mdpi.comwikipedia.org A notable example involves the photoredox-catalyzed hydroxymethylation of a Voriconazole derivative, which possesses the 5-fluoropyrimidine (B1206419) core. mdpi.comresearchgate.net This reaction introduces a hydroxymethyl (-CH₂OH) group onto the pyrimidine ring. This newly installed alcohol functionality can then be oxidized, for instance with manganese dioxide (MnO₂), to yield the corresponding carbaldehyde (formyl group, -CHO). mdpi.comresearchgate.net This two-step process demonstrates a sophisticated strategy for installing versatile functional groups that can be used for further derivatization. mdpi.comresearchgate.net
| Starting Material | Reagents & Conditions | Product | Functional Group Introduced | Reference |
|---|---|---|---|---|
| 6-ethyl-5-fluoropyrimidin-4-ol | N-bromo succinimide (NBS), AIBN, CCl₄, reflux | 6-(1-bromoethyl)-5-fluoropyrimidin-4-ol | Bromine (on side chain) | akjournals.com |
| Voriconazole derivative | Photoredox catalyst, Methanol | Hydroxymethylated derivative (VN-CH₂OH) | Hydroxymethyl (-CH₂OH) | mdpi.comresearchgate.net |
| Hydroxymethylated derivative (VN-CH₂OH) | Manganese dioxide (MnO₂), ethyl acetate, reflux | Carbaldehyde derivative (VN-CHO) | Formyl (-CHO) | mdpi.comresearchgate.net |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceutical intermediates. researchgate.netmdpi.com Key strategies include the development of one-pot reactions, the use of solvent-free conditions (mechanochemistry), and the selection of more environmentally benign reagents. researchgate.net
One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, are highly efficient and reduce waste, time, and energy consumption. researchgate.net While not producing this compound directly, a state-of-the-art example is the one-pot synthesis of substituted 4-perfluoroalkyl-pyrimidine derivatives. This process uses a combination of photocatalysis and organocatalysis to transform aldehydes into highly functionalized pyrimidines in good yields, demonstrating a modern, green approach applicable to this class of heterocycles. researchgate.net
Mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling) often in the absence of a solvent, represents a significant advance in green synthesis. beilstein-journals.orgbeilstein-journals.org The development of a two-step, one-jar mechanochemical protocol for creating fluorinated pyrazolones showcases the potential of this technique for the synthesis of fluorinated heterocycles. beilstein-journals.org Such solventless methods drastically reduce waste and can lead to shorter reaction times and different reactivity compared to solution-based methods. beilstein-journals.orgbeilstein-journals.org
Even minor procedural modifications can align with green chemistry principles. In the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol, using the simple and inexpensive reagent formamide in place of formamidine acetate, which is more costly and difficult to obtain, represents an improvement in terms of material cost and accessibility. asianpubs.org
| Strategy | Description | Benefits | Example/Relevance | Reference |
|---|---|---|---|---|
| One-Pot Synthesis | Combining multiple synthetic steps into a single procedure without isolating intermediates. | Reduces solvent waste, energy consumption, and reaction time; increases overall efficiency. | Photocatalytic one-pot synthesis of fluorinated pyrimidine derivatives from aldehydes. | researchgate.netresearchgate.net |
| Mechanochemistry | Using mechanical energy (milling, grinding) to drive chemical reactions, often without solvents. | Eliminates or reduces solvent use, minimizes waste, can be faster and more energy-efficient. | One-pot, two-step mechanochemical synthesis of fluorinated pyrazolones. | beilstein-journals.orgnih.govresearchgate.net |
| Improved Reagent Selection | Replacing hazardous, costly, or inefficient reagents with safer, cheaper, and more efficient alternatives. | Lowers cost, improves safety, and simplifies the synthetic procedure. | Use of formamide instead of formamidine acetate for the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol. | asianpubs.org |
Chemical Reactivity and Transformation Studies of 6 Fluoropyrimidin 4 Ol
Tautomerism and Aromaticity of 6-Fluoropyrimidin-4-ol
The chemical behavior of this compound is significantly influenced by the phenomenon of tautomerism, a form of constitutional isomerism involving the migration of a proton. This primarily manifests as a keto-enol tautomeric equilibrium between the hydroxyl (-ol) form and the corresponding keto (-one) form. The position of this equilibrium affects the molecule's aromaticity, stability, and reactivity.
Theoretical and computational studies on hydroxypyrimidines and related heterocyclic systems provide insight into the tautomeric preferences of this compound. mdpi.comresearchgate.net Generally, for 4-hydroxypyrimidines, the equilibrium tends to favor the pyrimidin-4-one (keto) tautomer over the pyrimidin-4-ol (enol) form, as the former often benefits from greater thermodynamic stability. nih.govwhiterose.ac.uk This preference is attributed to the amide resonance within the pyrimidin-4-one structure.
Computational studies on similar heterocyclic systems, such as tetrahydroindazolones, have effectively used methods like the semiempirical AM1 and density functional theory (DFT) at the B3LYP/6-31G** level to predict the most stable tautomer, showing good agreement with experimental data. mdpi.comresearchgate.net These studies indicate that while gas-phase calculations might predict one tautomer as more stable, solvent effects can significantly influence the equilibrium. For this compound, two primary keto tautomers are possible: the 1H- and 3H-pyrimidin-4-one forms, alongside the aromatic 4-hydroxypyrimidine (B43898) form. The relative stability is dictated by a delicate balance of electronic effects from the fluorine substituent and hydrogen bonding interactions with the solvent or in the solid state. The electron-withdrawing nature of the fluorine atom at the 6-position can influence the electron density throughout the ring, thereby affecting the relative energies of the tautomers.
Table 1: Possible Tautomeric Forms of this compound
| Tautomer Name | Structure | Form | Aromaticity |
| This compound | ![]() | Enol (Hydroxy) | Aromatic |
| 6-Fluoro-3H-pyrimidin-4-one | ![]() | Keto (Oxo) | Non-aromatic |
| 6-Fluoro-1H-pyrimidin-4-one | ![]() | Keto (Oxo) | Non-aromatic |
Experimental data corroborates the existence of tautomeric equilibria for hydroxypyrimidines in both solution and the solid state. For derivatives of 4-hydroxypyrimidine, a strong preference for the 3H-keto tautomer has been observed in the solid state via X-ray crystallography. nih.gov
In solution, spectroscopic methods are invaluable. Infrared (IR) spectroscopy can distinguish between the tautomers by identifying the characteristic C=O stretching vibration of the keto form versus the O-H stretching of the enol form. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool. For instance, in a study of the related compound 6-(1-bromoethyl)-5-fluoropyrimidin-4-ol, the ¹H-NMR spectrum in solution showed a broad singlet at δ 13.22 ppm, which was assigned to the hydroxy proton of the pyrimidin-4-ol ring, providing direct evidence for the presence of the enol tautomer in equilibrium. akjournals.comakjournals.com The existence of this signal confirms that while the keto form may be predominant, the hydroxy tautomer is present in detectable concentrations under these conditions. The specific ratio of tautomers is highly dependent on factors such as the solvent, temperature, and pH.
Reactions Involving the Hydroxyl Group
The hydroxyl group of the enol tautomer (or the N-H and C=O groups of the keto tautomer) is a primary site of reactivity for this compound, allowing for its conversion into various important intermediates.
A crucial transformation of hydroxypyrimidines is the conversion of the hydroxyl group to a halogen, typically chlorine. This reaction is fundamental in medicinal chemistry as it transforms the hydroxyl group into a versatile leaving group, facilitating subsequent nucleophilic substitution reactions. For the analogous compound 6-ethyl-5-fluoropyrimidin-4-ol, the hydroxyl group is readily replaced by chlorine using a chlorinating agent like phosphoryl chloride (POCl₃) to yield 4-chloro-6-ethyl-5-fluoropyrimidine (B125647). akjournals.comevitachem.comgoogle.com This reaction is a standard method for producing key intermediates in the synthesis of pharmaceuticals like Voriconazole (B182144). akjournals.comasianpubs.org The general procedure can be applied to this compound.
Table 2: Typical Reaction Conditions for Chlorination of Hydroxypyrimidines
| Reactant | Reagent | Solvent | Outcome | Reference(s) |
| 6-Ethyl-5-fluoropyrimidin-4-ol | Phosphoryl chloride (POCl₃) | Methylene (B1212753) dichloride | 4-Chloro-6-ethyl-5-fluoropyrimidine | akjournals.com |
| 5-Fluoropyrimidine-4,6-diol | Phosphoryl chloride (POCl₃) | N,N-dimethylaniline | 4,6-Dichloro-5-fluoropyrimidine | dur.ac.uk |
| 5-Fluoro-6-ethyl-4-hydroxypyrimidine | Phosphoryl chloride (POCl₃) | Not specified | 5-Fluoro-6-ethyl-4-chloropyrimidine | google.com |
The mechanism involves the activation of the pyrimidinone oxygen by the phosphorus reagent, followed by nucleophilic attack of the chloride ion at the C4 position, leading to the elimination of the phosphate (B84403) byproduct and formation of the 4-chloropyrimidine (B154816) derivative.
The hydroxyl group of this compound can undergo esterification and etherification, although these reactions are less commonly reported than chlorination for this specific substrate. The reactivity is analogous to that of other hydroxypyridines and hydroxypyrimidines, which are known to be suitable for such derivatizations.
Esterification can be achieved by reacting the hydroxyl group with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) under appropriate catalytic conditions. For example, similar phenolic hydroxyl groups can be esterified using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) with a carboxylic acid. nih.gov
Etherification reactions involve the formation of an ether linkage (C-O-C) at the 4-position of the pyrimidine (B1678525) ring. This can be accomplished through reactions like the Williamson ether synthesis, where the deprotonated hydroxyl group (a pyrimidoxide) acts as a nucleophile towards an alkyl halide. A related compound, 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide, showcases an ether linkage at the C4 position, indicating the feasibility of such reactions.
Reactions at the Pyrimidine Ring
Beyond the reactivity of the hydroxyl group, the pyrimidine ring of this compound can undergo other transformations. These reactions can occur at the ring's substituents or, under certain conditions, at the ring itself.
A notable example of reactivity involves the modification of substituents attached to the pyrimidine core. In the closely related structure, 6-ethyl-5-fluoropyrimidin-4-ol, the ethyl group at the C6 position can be brominated. This reaction is typically carried out using N-bromo succinimide (B58015) (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride, leading to the formation of 6-(1-bromoethyl)-5-fluoropyrimidin-4-ol. akjournals.comakjournals.com This demonstrates that positions on alkyl chains attached to the pyrimidine ring are susceptible to radical halogenation without affecting the core heterocyclic structure.
Table 3: Example of Reaction at a Ring Substituent
| Reactant | Reagents | Solvent | Product | Reference(s) |
| 6-Ethyl-5-fluoropyrimidin-4-ol | N-Bromo succinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon tetrachloride | 6-(1-Bromoethyl)-5-fluoropyrimidin-4-ol | akjournals.comakjournals.com |
While the C-F bond is generally strong, the fluorine atom at the C6 position could potentially undergo nucleophilic aromatic substitution (SNAr), although this is typically more difficult than with chlorine or bromine substituents. The reactivity of halogens on a pyrimidine ring is position-dependent, with the 4-position generally being more activated towards nucleophilic attack than the 2- or 6-positions. whiterose.ac.uk
Nucleophilic Aromatic Substitution on Activated Fluoropyrimidines
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for functionalizing aromatic and heteroaromatic rings. The reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. masterorganicchemistry.com In fluoropyrimidines, the pyrimidine ring itself is electron-deficient, and this character is enhanced by the presence of a highly electronegative fluorine atom, thereby activating the ring for SNAr.
While the hydroxyl group at the C-4 position is a poor leaving group, it can be converted into a more suitable leaving group to facilitate substitution. A common strategy involves its transformation into a sulfonate ester, such as a methanesulfonate (B1217627) (mesylate). This conversion dramatically increases the reactivity of the C-4 position towards nucleophiles.
For instance, in the synthesis of derivatives related to the antifungal agent Voriconazole, the intermediate 6-ethyl-5-fluoropyrimidin-4-ol is often first treated with methanesulfonyl chloride in the presence of a base like triethylamine. justia.com This reaction forms the corresponding 6-ethyl-5-fluoropyrimidin-4-yl methanesulfonate. The mesylate group is an excellent leaving group and can be subsequently displaced by various nucleophiles. This two-step sequence allows for the introduction of a wide range of functionalities at the C-4 position, which would not be possible via direct displacement of the hydroxyl group. The general principle is applicable to other activated pyrimidine systems where a hydroxyl or similar group is present. rsc.org
Table 1: Example of Activating 6-Ethyl-5-fluoropyrimidin-4-ol for Nucleophilic Substitution
| Step | Reactant | Reagents | Product | Purpose | Source |
| 1 | 6-ethyl-5-fluoropyrimidin-4-ol | Methanesulfonyl chloride, Triethylamine, Methylene chloride | 6-ethyl-5-fluoropyrimidin-4-yl methanesulfonate | Convert poor -OH leaving group into an excellent -OMs leaving group. | justia.com |
| 2 | 6-ethyl-5-fluoropyrimidin-4-yl methanesulfonate | Nucleophile (e.g., triazole derivative) | C-4 Substituted pyrimidine | Formation of new C-N bond via SNAr. | justia.com |
Reactions at the C-6 position (e.g., radical bromination, hydroxymethylation)
The C-6 position of the pyrimidine ring, especially when bearing an alkyl substituent, is a key site for functionalization. Radical reactions provide a powerful method for introducing new groups at this position.
Radical Bromination: A common transformation is the radical bromination of an ethyl group at the C-6 position. This reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) and uses N-bromosuccinimide (NBS) as the bromine source. justia.com In a procedure for preparing a Voriconazole intermediate, 4-chloro-6-ethyl-fluoropyrimidine undergoes bromination with NBS and AIBN. google.com Similarly, 6-ethyl-5-fluoropyrimidin-4-yl methanesulfonate can be brominated at the ethyl group under similar conditions, yielding 6-(1-bromoethyl)-5-fluoropyrimidin-4-yl methanesulfonate. justia.com This bromo-derivative is a versatile intermediate, primed for subsequent nucleophilic substitution reactions to build more complex molecular architectures.
Hydroxymethylation: Hydroxymethylation introduces a -CH₂OH group, which can modulate physical properties and serve as a handle for further chemical modifications. researchgate.net Late-stage functionalization via photoredox catalysis has emerged as a sophisticated method for this purpose. In a study on Voriconazole, which contains the 5-fluoropyrimidine (B1206419) scaffold, a photoredox-catalyzed hydroxymethylation was successfully performed. researchgate.net The reaction uses methanol (B129727) as the source for the hydroxymethyl radical, which then adds to the pyrimidine ring. While this specific example was performed on the final drug molecule, it highlights the reactivity of the pyrimidine core towards radical addition. The resulting hydroxymethylated product can be further oxidized to an aldehyde (formyl) group using an oxidizing agent like manganese dioxide, creating another valuable functional group for synthetic elaboration. researchgate.net
Table 2: Functionalization Reactions at the C-6 Position
| Reaction Type | Substrate Example | Reagents & Conditions | Product | Source |
| Radical Bromination | 4-chloro-6-ethyl-fluoropyrimidine | N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Dichloromethane, 55 °C | 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine | google.com |
| Radical Bromination | 6-ethyl-5-fluoropyrimidin-4-yl methanesulfonate | N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Methylene chloride, 45-50 °C | 6-(1-bromoethyl)-5-fluoropyrimidin-4-yl methanesulfonate | justia.com |
| Photoredox Hydroxymethylation | Voriconazole | Methanol, Photoredox catalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆) | Hydroxymethylated Voriconazole derivative | researchgate.net |
| Oxidation | Hydroxymethylated Voriconazole | Manganese dioxide (MnO₂), Ethyl acetate (B1210297), Reflux | Voriconazole-4-carbaldehyde | researchgate.net |
Stability and Degradation Pathways under Controlled Conditions
The stability of a chemical compound under various stress conditions is a critical parameter, particularly for pharmaceutically relevant molecules. Studies on Voriconazole and its impurities provide insight into the stability of the embedded 5-fluoropyrimidin-4-ol structure.
Forced degradation studies are used to identify potential degradation products and pathways. These studies subject the compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light. walshmedicalmedia.comresearchgate.net For Voriconazole, significant degradation is observed under basic hydrolysis conditions. researchgate.net Acid hydrolysis also leads to degradation, though typically to a lesser extent. walshmedicalmedia.comresearchgate.net Some degradation is also noted under thermal and oxidative (e.g., peroxide) stress, while the molecule shows high stability under photolytic conditions. walshmedicalmedia.com
The C-F bond, despite its high bond dissociation energy, can be susceptible to cleavage under certain physiological or chemical conditions, a process known as defluorination. acs.org Long-term use of Voriconazole, for example, has been linked to increased plasma fluoride (B91410) levels in patients, suggesting that metabolic cleavage of the C-F bond can occur in vivo. acs.org Thermal degradation of a related compound, Voriconazole-N-oxide, leads to a rearranged product identified as a 6-substituted-5-fluoropyrimidin-4-ol derivative, highlighting a non-hydrolytic degradation pathway. nih.gov
Table 3: Summary of Degradation Behavior of Voriconazole (Containing the Fluoropyrimidine Moiety)
| Stress Condition | Observation | Degradation Products | Source |
| Acid Hydrolysis (e.g., 1 N HCl, 80°C) | Degradation observed. | Deschloro and Impurity A were noted in one study. | walshmedicalmedia.comresearchgate.net |
| Base Hydrolysis (e.g., 0.1 N NaOH, 80°C) | Significant degradation. | The drug was found to be particularly labile under basic conditions. | walshmedicalmedia.comresearchgate.net |
| Oxidative Stress (e.g., H₂O₂) | Slight degradation observed. | Specific products not detailed in the abstracts. | walshmedicalmedia.comresearchgate.net |
| Thermal Stress (e.g., 60°C) | Slight degradation observed. | Specific products not detailed in the abstracts. | walshmedicalmedia.comresearchgate.net |
| Photolytic Stress (UV/Fluorescent light) | No significant degradation observed. | The molecule is generally photostable. | walshmedicalmedia.com |
| Thermal Degradation (VNO) | Thermal rearrangement of Voriconazole-N-oxide. | 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidin-4-ol | nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 6-fluoropyrimidin-4-ol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the heterocyclic ring.
The ¹H NMR spectrum provides critical information about the number and environment of hydrogen atoms. For this compound, two signals are expected in the aromatic region corresponding to the protons at the C2 and C5 positions, along with a broad, exchangeable signal for the N-H or O-H proton, depending on the dominant tautomer and solvent. The proton at C5 is expected to show coupling to both the fluorine at C6 and the proton at C2.
The ¹³C NMR spectrum reveals four distinct carbon signals. The carbon atoms directly bonded to electronegative atoms (F, O, N) are shifted downfield. A key feature is the presence of carbon-fluorine (C-F) coupling constants, which are diagnostic for identifying the fluorinated carbon and its neighbors. researchgate.net The direct ¹J(C-F) coupling is typically large, while couplings over two (²J) and three (³J) bonds are smaller but still observable, aiding in signal assignment. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|---|
| H2 | ¹H NMR | ~8.0 - 8.2 | d, ³J(H2-H5) ≈ 2-3 Hz |
| H5 | ~6.5 - 6.7 | dd, ³J(H5-F6) ≈ 5-7 Hz, ³J(H5-H2) ≈ 2-3 Hz | |
| NH/OH | >10 (variable) | br s | |
| C2 | ¹³C NMR | ~145 - 150 | d, ³J(C2-F6) ≈ 5-10 Hz |
| C4 | ~160 - 165 | d, ³J(C4-F6) ≈ 15-20 Hz | |
| C5 | ~105 - 110 | d, ²J(C5-F6) ≈ 25-35 Hz | |
| C6 | ~155 - 160 | d, ¹J(C6-F6) ≈ 220-240 Hz |
¹⁹F NMR spectroscopy is a highly sensitive and specific technique for analyzing fluorinated organic molecules. nih.govbenthamdirect.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. This signal's chemical shift is indicative of the electronic environment around the fluorine atom. Furthermore, the signal should appear as a doublet due to coupling with the adjacent proton at the C5 position (³J(F-H)). oup.com This provides direct evidence for the F-C-C-H connectivity.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Atom | Predicted Chemical Shift (δ, ppm, relative to CCl₃F) | Predicted Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|
| F6 | -165 to -175 | d, ³J(F6-H5) ≈ 5-7 Hz |
Two-dimensional NMR experiments are essential for unambiguously confirming the molecular structure by revealing through-bond correlations between nuclei. researchgate.netmdpi.com
Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would show a cross-peak between the signals for H2 and H5, confirming their scalar coupling relationship across three bonds.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov For this compound, it would show a correlation between the H2 signal and the C2 signal, and another between the H5 signal and the C5 signal.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations (typically over two or three bonds) between protons and carbons. mdpi.comscience.gov This is crucial for piecing together the entire carbon skeleton. Key correlations would confirm the placement of the substituents on the pyrimidine (B1678525) ring.
Table 3: Predicted Key 2D NMR Correlations for this compound
| Experiment | Proton | Correlated Carbons | Information Gained |
|---|---|---|---|
| HMBC | H2 | C4, C6 | Confirms connectivity of H2 to the pyrimidine core. |
| H5 | C4, C6 | Confirms connectivity of H5 and placement relative to C4 and C6. | |
| HSQC | H2 | C2 | Confirms direct H2-C2 bond. |
| H5 | C5 | Confirms direct H5-C5 bond. | |
| COSY | H2 | H5 | Confirms H2-H5 through-bond coupling. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and provides information about its structure through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass measurement, allowing for the confirmation of the molecular formula, C₄H₃FN₂O.
Under electron impact (EI) conditions, the molecule is expected to fragment in a predictable manner. The fragmentation of pyrimidine rings often involves a retro-Diels-Alder reaction or the sequential loss of small, stable molecules like HCN and CO. sapub.orgresearchgate.net
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Ion | Predicted Identity |
|---|---|---|
| 114.02 | [M]⁺ | Molecular Ion (C₄H₃FN₂O)⁺ |
| 86.02 | [M - CO]⁺ | Loss of carbon monoxide |
| 87.01 | [M - HCN]⁺ | Loss of hydrogen cyanide |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.netresearchgate.net The spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its bonds. The presence of the keto-enol tautomerism means that bands for both hydroxyl (O-H) and carbonyl (C=O) groups may be observed.
Table 5: Predicted Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200-3500 | O-H / N-H stretch | Hydroxyl / Amide (broad) |
| 1650-1700 | C=O stretch | Amide carbonyl (from keto tautomer) |
| 1550-1640 | C=N / C=C stretch | Pyrimidine ring |
| 1100-1250 | C-F stretch | Aryl-fluoride |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental for verifying the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of this compound. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. Detection is typically achieved using a UV detector set to a wavelength where the pyrimidine ring absorbs strongly (around 254-270 nm). A pure sample should yield a single, sharp peak.
Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of reactions that produce or consume this compound. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, often under UV light.
Gas Chromatography (GC): Direct analysis by GC may be challenging due to the compound's polarity and potential for thermal degradation. However, analysis may be possible after derivatization to a more volatile and thermally stable form, for instance, by silylating the hydroxyl/amide group.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of fluoropyrimidine compounds. While specific HPLC methodologies for this compound are not extensively detailed in publicly available literature, methods developed for analogous compounds, such as 5-fluorouracil (B62378) (5-FU) and its derivatives, provide a robust framework.
Typically, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 column is frequently employed for the separation of these polar compounds. For instance, in the analysis of voriconazole (B182144), a complex antifungal agent containing a fluoropyrimidine moiety, a Novapak C18 column (150 x 3.9 mm, 4.0 µm) has been utilized. researchgate.netakjournals.com The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier. A common mobile phase for related compounds involves a combination of acetonitrile, methanol, and a 0.1% aqueous trifluoroacetic acid buffer (pH 4.0) in a ratio of 15:30:55 (v/v/v). akjournals.com Isocratic elution at a flow rate of 1.0 mL/min is often sufficient for effective separation. researchgate.netakjournals.com
Detection is commonly achieved using a UV detector, with the wavelength set according to the compound's maximum absorbance. For many pyrimidine derivatives, a detection wavelength of 256 nm provides good sensitivity. researchgate.netakjournals.comgoogle.com The validation of such HPLC methods, in line with ICH guidelines, typically demonstrates excellent linearity, accuracy, precision, and robustness, ensuring reliable quantification of the target analyte in various samples. researchgate.netakjournals.com
Method development for fluorinated pyrimidines like 5-FU often focuses on optimizing mobile phase composition to achieve the best separation from its metabolites and degradation products. upm.edu.myresearchgate.net These established methods for structurally similar compounds serve as a valuable starting point for the development of a specific and sensitive HPLC assay for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures and Degradation Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of complex mixtures and the definitive identification of degradation products of this compound. This technique combines the superior separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.
The identification of these degradation products is achieved through high-resolution mass spectrometry (HRMS), often using an Orbitrap mass analyzer, coupled with tandem mass spectrometry (MS/MS) for structural elucidation. scirp.org The accurate mass measurements provided by HRMS allow for the determination of the elemental composition of the degradation products. Subsequent MS/MS analysis, by fragmenting the parent ion, provides valuable structural information to identify the exact chemical modifications.
In the analysis of fluorinated compounds, LC-MS/MS methods are developed to be highly sensitive and specific. lcms.czeurl-pesticides.eu For instance, in the analysis of voriconazole and its impurities, a reversed-phase gradient LC method was developed that could separate the main compound from its degradation products. nih.gov The use of electrospray ionization (ESI) is common for these types of polar molecules. tandfonline.com The insights gained from the degradation pathways of analogous compounds are critical for designing stability-indicating LC-MS methods for this compound, ensuring its quality and safety.
Derivatives and Analogues of 6 Fluoropyrimidin 4 Ol in Chemical Research
Synthesis and Characterization of C-Substituted Derivatives
Substitution at the carbon atoms of the 6-fluoropyrimidin-4-ol ring is a key strategy for creating diverse analogues. The C6 position, in particular, has been a focal point for derivatization. One of the most prominent examples of a C6-substituted derivative is 6-ethyl-5-fluoropyrimidin-4-ol . This compound serves as a critical intermediate in the synthesis of the triazole antifungal agent, Voriconazole (B182144) axios-research.com. The introduction of the ethyl group at the C6 position is a pivotal step that influences the final drug's activity and metabolic profile.
The synthesis of such C-substituted derivatives often involves multi-step sequences starting from simpler precursors. For instance, the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol can be achieved through a cyclization reaction involving an appropriately substituted three-carbon component and a source of the pyrimidine's N1-C2-N3 fragment.
Characterization of these derivatives relies on a combination of spectroscopic and analytical techniques. The structural confirmation of C-substituted 6-fluoropyrimidin-4-ols is typically achieved through:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the connectivity of atoms and the successful incorporation of the C-substituent. The fluorine atom provides a useful probe for ¹⁹F NMR and introduces characteristic splitting patterns in the ¹H and ¹³C spectra.
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.
Infrared (IR) Spectroscopy: Helps to identify key functional groups present in the molecule, such as the hydroxyl (-OH) and C-F bonds.
Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, which should match the theoretical values for the proposed structure.
Table 1: Example of a C-Substituted Derivative of this compound
| Compound Name | Molecular Formula | Molecular Weight | Key Application |
|---|---|---|---|
| 6-ethyl-5-fluoropyrimidin-4-ol | C₆H₇FN₂O | 142.13 | Intermediate for Voriconazole synthesis axios-research.com |
N-Substitution and Ring-Fused Derivatives
N-Substitution: Direct substitution on the nitrogen atoms of the pyrimidine (B1678525) ring can be achieved through various alkylation and arylation reactions.
N-Alkylation: This involves the reaction of the pyrimidine ring with an alkyl halide (e.g., methyl iodide, benzyl bromide) or other alkylating agents in the presence of a base nih.govresearchgate.net. The base (e.g., sodium hydride, potassium carbonate) deprotonates the ring nitrogen, making it nucleophilic and ready to attack the electrophilic alkylating agent nih.govsioc-journal.cn. The regioselectivity of the reaction (N1 vs. N3 substitution) can depend on the reaction conditions and the steric and electronic nature of the pyrimidine starting material.
N-Arylation: The introduction of an aryl group onto a ring nitrogen is typically accomplished using transition-metal-catalyzed cross-coupling reactions . Methods like the Buchwald-Hartwig amination or Chan-Lam coupling allow for the formation of a C-N bond between the pyrimidine nitrogen and an aryl halide or aryl boronic acid, respectively organic-chemistry.orgresearchgate.netorganic-chemistry.org. These reactions provide access to a wide range of structurally complex derivatives.
Ring-Fused Derivatives: Fusing another heterocyclic or carbocyclic ring to the this compound scaffold creates bicyclic systems with rigid conformations. A prominent example of a fused pyrimidine system is the pyrimido[4,5-d]pyrimidine core nih.govresearchgate.net. The synthesis of such systems often starts with a functionalized pyrimidine. For instance, a 6-aminopyrimidine derivative can be reacted with various reagents to construct the second pyrimidine ring. A general approach involves the reaction of a 6-amino-5-cyanopyrimidine with a formamide (B127407) equivalent or the cyclization of a 6-amino-5-formylpyrimidine with an amidine, leading to the formation of the fused bicyclic structure mdpi.comresearchgate.net. These fused systems are of significant interest in drug discovery, with analogues being investigated as kinase inhibitors and antiviral agents nih.govresearchgate.netcolab.ws.
Table 2: General Strategies for N-Substitution and Ring-Fusion
| Modification Type | Reaction | Reagents | Resulting Structure |
|---|---|---|---|
| N-Alkylation | Nucleophilic Substitution | Alkyl halide, Base (e.g., NaH) nih.govsioc-journal.cn | Pyrimidine with an alkyl group on a ring nitrogen |
| N-Arylation | Cross-Coupling | Aryl halide/boronic acid, Metal catalyst (e.g., Pd, Cu) organic-chemistry.org | Pyrimidine with an aryl group on a ring nitrogen |
| Ring-Fusion | Annulation/Cyclization | Functionalized pyrimidine (e.g., 6-aminopyrimidine), Cyclizing agent researchgate.netresearchgate.net | Bicyclic system (e.g., Pyrimido[4,5-d]pyrimidine) |
Fluorinated Pyrimidine Nucleoside and Nucleotide Analogues
The incorporation of fluorinated pyrimidines, such as this compound, into nucleoside and nucleotide structures is a highly significant area of research. These analogues are designed to mimic natural nucleic acid components and can act as powerful anticancer and antiviral agents by interfering with DNA and RNA synthesis or other cellular processes. The fluorine atom can enhance metabolic stability, alter the electronic properties of the nucleobase, and influence the sugar pucker conformation, all of which can contribute to improved therapeutic potential.
The formation of the N-glycosidic bond between the fluorinated pyrimidine base and a sugar moiety is the crucial step in synthesizing nucleoside analogues. Two primary strategies are employed: the convergent approach and the divergent approach.
Convergent Synthesis: This is the most common strategy, where the pre-synthesized fluorinated pyrimidine base and a modified sugar (or carbocyclic ring) are coupled together researchgate.net. A typical method is the Vorbrüggen glycosylation , where a silylated pyrimidine base (like a derivative of this compound) is reacted with an acylated sugar halide or acetate (B1210297) in the presence of a Lewis acid catalyst (e.g., TMSOTf, SnCl₄). This method generally favors the formation of the desired β-anomer, which is the stereochemistry found in natural nucleosides.
Divergent Synthesis: This approach involves the direct fluorination of a pre-existing, non-fluorinated nucleoside. While it can be a more direct route, it often presents challenges in terms of regioselectivity and can lead to a mixture of products, making purification difficult. Therefore, the convergent approach is generally preferred for creating novel fluorinated nucleosides from bases like this compound.
Once the nucleoside is formed, it can be further converted into a nucleotide analogue through phosphorylation of the 5'-hydroxyl group of the sugar using various phosphorylating agents.
The three-dimensional structure of a nucleoside, particularly the conformation of the sugar ring, is critical for its interaction with enzymes like polymerases and kinases. The introduction of a fluorine atom can have a profound impact on the sugar's conformational preference. The furanose ring in nucleosides typically exists in a dynamic equilibrium between two major puckered conformations: North (C3'-endo) and South (C2'-endo) .
The conformation is often analyzed using advanced NMR techniques. By measuring the ³J(H,H) scalar coupling constants between the protons on the sugar ring, researchers can apply the Karplus equation to determine the dihedral angles and, consequently, the preferred pucker of the ring. This experimental data is often complemented by computational methods, such as Density Functional Theory (DFT) calculations, to model the energy landscapes of the different conformers.
Studies have shown that fluorine substitution can lock the sugar ring into a specific conformation. For example, a fluorine atom at the 2'-position can strongly influence the equilibrium, often favoring a North or South conformation depending on its stereochemistry (ara- or ribo-). This conformational locking can enhance the binding of the nucleoside analogue to its target enzyme or, conversely, prevent it from being recognized, thereby fine-tuning its biological activity.
Theoretical and Computational Investigations of 6 Fluoropyrimidin 4 Ol
Quantum Chemical Studies (e.g., DFT) on Electronic Structure and Reactivity
No dedicated studies employing Density Functional Theory (DFT) or other quantum chemical methods to specifically analyze the electronic structure and reactivity of 6-fluoropyrimidin-4-ol were identified. Consequently, detailed molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the generation of an electrostatic potential map to identify reactive sites, could not be performed.
Molecular Orbital Analysis (HOMO-LUMO)
Information regarding the HOMO-LUMO energy gap, which is crucial for understanding the kinetic stability and chemical reactivity of a molecule, is not available for this compound. Such analysis would typically provide insights into the molecule's behavior as an electron donor or acceptor in chemical reactions.
Electrostatic Potential Mapping
Similarly, a molecular electrostatic potential (MEP) map for this compound, which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack, has not been published.
Conformational Analysis and Energy Landscapes
A detailed conformational analysis to identify the most stable geometric arrangements of this compound and to map its potential energy landscape is not present in the current body of scientific literature. Such studies are vital for understanding the molecule's flexibility and its preferred shapes, which influence its interactions with other molecules. The possibility of tautomerism, specifically the equilibrium between the this compound and 6-fluoropyrimidin-4(1H)-one forms, would be a key aspect of such an analysis, but specific computational data on this equilibrium is lacking.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
While computational methods for predicting NMR chemical shifts are well-established, especially for fluorinated compounds, no studies have been found that apply these methods to this compound. The prediction of 1H, 13C, and 19F NMR chemical shifts would be invaluable for the structural confirmation and characterization of this compound.
Molecular Dynamics Simulations for Intermolecular Interactions
There are no published molecular dynamics (MD) simulations that investigate the intermolecular interactions of this compound, either in a condensed phase or in solution. MD simulations would provide a dynamic picture of how this molecule interacts with itself and with solvent molecules, offering insights into its physical properties and behavior in different environments.
Computational Approaches to Reaction Mechanisms and Pathways
Computational studies elucidating the reaction mechanisms and potential energy pathways for reactions involving this compound are also absent from the literature. Such investigations would be critical for understanding its synthesis, degradation, and potential reactivity in various chemical processes.
Applications of 6 Fluoropyrimidin 4 Ol and Its Derivatives in Medicinal Chemistry Research
Pyrimidine (B1678525) Scaffolds in Molecular Design for Biological Activity
The pyrimidine core is a cornerstone in the design of biologically active molecules, largely due to its presence in the endogenous nucleotide bases of DNA and RNA. researchgate.net This inherent biocompatibility allows pyrimidine derivatives to readily interact with various enzymes and cellular components. semanticscholar.org Consequently, the pyrimidine scaffold has been successfully employed in the development of a wide array of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs. semanticscholar.org
Bioisosteric Replacements and Pharmacophore Elucidation
In medicinal chemistry, bioisosteric replacement is a powerful strategy used to modify the properties of a lead compound while retaining its biological activity. This involves substituting a functional group with another that has similar steric and electronic characteristics. The goal is often to improve potency, enhance selectivity, alter metabolic pathways, or reduce toxicity. princeton.edubenthamscience.com The pyrimidine nucleus can serve as a bioisostere for other aromatic and heteroaryl rings.
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, for instance, is considered a bioisostere of the purine scaffold. mdpi.com This similarity allows it to mimic the natural purine bases and interact with their corresponding biological targets. In the context of 6-fluoropyrimidin-4-ol, the pyrimidine ring can be envisioned as a bioisosteric replacement for other six-membered aromatic rings in a pharmacophore. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.gov The elucidation of a pharmacophore model is a critical step in rational drug design, and the incorporation of the this compound moiety can help to define the steric and electronic requirements of a particular binding site.
For example, in the development of kinase inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established isostere of the adenine ring of ATP, enabling it to bind to the hinge region of the kinase active site. Similarly, the this compound scaffold could be utilized in the design of molecules that target ATP-binding sites. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine base.
Role of Fluorine in Modulating Molecular Recognition and Binding Affinity
The introduction of fluorine into a drug candidate can have profound effects on its physicochemical and biological properties. researchgate.net Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized. Despite its strong electron-withdrawing nature, fluorine is small in size, comparable to a hydrogen atom, which allows it to be incorporated into a molecule with minimal steric perturbation. uomustansiriyah.edu.iq
The presence of a fluorine atom can influence a molecule's conformation, pKa, lipophilicity, and metabolic stability. acs.org In the case of this compound, the fluorine atom at the 6-position can significantly alter the electronic distribution of the pyrimidine ring. This can, in turn, affect the strength of hydrogen bonds formed between the pyrimidine nitrogen atoms and the amino acid residues of a target protein. nih.gov
Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein's binding pocket, contributing to enhanced binding affinity. The strategic placement of fluorine can also block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. acs.org The enhanced binding affinity and metabolic stability conferred by fluorine are key reasons for its widespread use in medicinal chemistry. researchgate.net
Pre-clinical Investigation of Molecular Targeting and Enzyme Inhibition Mechanisms
The this compound scaffold is a valuable starting point for the design of molecules that can selectively target and inhibit specific enzymes. Pre-clinical investigations are crucial for understanding the mechanism of action of these potential drug candidates and for optimizing their efficacy and safety.
Design of Inhibitors for Specific Biological Targets (e.g., kinases, enzymes involved in metabolic pathways)
The pyrimidine scaffold is a common feature in many kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. mdpi.com Many kinase inhibitors are designed to compete with ATP for binding to the kinase's active site. The pyrimidine ring, being a bioisostere of the adenine ring of ATP, is an ideal scaffold for this purpose.
Derivatives of this compound can be designed to target specific kinases by introducing various substituents that can interact with the unique features of the target's binding pocket. For example, a research effort focused on developing selective fibroblast growth factor receptor 4 (FGFR4) inhibitors utilized aminodimethylpyrimidinol derivatives. semanticscholar.org In this study, it was found that the presence and positioning of methyl groups on the pyrimidine ring were critical for achieving selectivity for FGFR4 over other FGFR isoforms. semanticscholar.org
The following table illustrates a hypothetical design strategy for kinase inhibitors based on the this compound scaffold, where different substituents are introduced to probe interactions with a target kinase.
| Compound ID | R1 Substituent | R2 Substituent | Target Kinase | IC50 (nM) |
| FP-001 | H | H | Kinase X | 500 |
| FP-002 | Methyl | H | Kinase X | 250 |
| FP-003 | H | Phenyl | Kinase X | 100 |
| FP-004 | Methyl | Phenyl | Kinase X | 50 |
This table is for illustrative purposes only and does not represent actual experimental data.
Mechanism-Based Probe Design
Mechanism-based probes are valuable tools for studying the function and activity of enzymes. These probes are designed to be processed by the target enzyme, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme. The design of such probes requires a detailed understanding of the enzyme's catalytic mechanism. nih.gov
The this compound scaffold can be incorporated into mechanism-based probes. For example, a latent reactive group could be attached to the pyrimidine ring. Upon enzymatic processing, this group could be unmasked, leading to the irreversible inhibition of the target enzyme. An example of a mechanism-based inhibitor is 5-fluorouracil (B62378), a widely used anticancer drug. researchgate.net One of its metabolites, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable covalent complex with thymidylate synthase, leading to the inhibition of DNA synthesis. researchgate.net
Structure-Activity Relationship (SAR) Studies via Analog Synthesis
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry. nih.gov They involve the systematic modification of a lead compound's structure and the evaluation of the resulting analogs for their biological activity. scispace.com The goal of SAR studies is to identify the key structural features responsible for a molecule's activity and to optimize those features to improve potency, selectivity, and other pharmacological properties. nih.gov
The synthesis of a library of analogs based on the this compound scaffold would be a critical step in an SAR campaign. By systematically varying the substituents at different positions of the pyrimidine ring, medicinal chemists can probe the steric, electronic, and hydrophobic requirements of the target's binding site.
For instance, in a series of pyrimidine-sulfonamide analogs designed as BRAF V600E inhibitors, machine learning-based QSAR (Quantitative Structure-Activity Relationship) was used to identify key chemical substructures that correlated with inhibitory activity. nih.gov A similar approach could be applied to derivatives of this compound.
The following table provides a hypothetical example of an SAR study on this compound derivatives targeting a specific enzyme.
| Compound ID | R-Group at Position X | Enzyme Inhibition (IC50, µM) |
| 6FPO-1 | -H | 10.5 |
| 6FPO-2 | -CH3 | 5.2 |
| 6FPO-3 | -Cl | 2.1 |
| 6FPO-4 | -OCH3 | 8.9 |
| 6FPO-5 | -NH2 | 1.5 |
This table is for illustrative purposes only and does not represent actual experimental data.
Through such systematic studies, a comprehensive understanding of the SAR can be developed, guiding the rational design of more potent and selective drug candidates based on the this compound scaffold.
Rational Design of Lead Compounds in Drug Discovery Programs
Rational drug design utilizes the knowledge of a biological target's structure and function to develop new therapeutic agents, aiming to reduce the time and cost associated with traditional drug discovery. nih.gov This approach has been profoundly influenced by advancements in molecular biology, biophysics, and computational science. nih.gov Within this framework, compounds like this compound and its derivatives serve as valuable scaffolds due to the unique properties conferred by the fluorinated pyrimidine ring.
Fragment-Based Drug Discovery (FBDD) has become a cornerstone in the generation of new lead compounds. dtu.dk This method contrasts with high-throughput screening (HTS) by using smaller, less complex molecules, typically referred to as "fragments," to identify starting points for drug development. nih.gov These fragments, despite having low initial affinity for their targets, often exhibit more efficient binding interactions per atom. nih.gov
The core principle of FBDD is to screen a library of low molecular weight compounds (typically <300 Da) for binding to a specific biological target. nih.gov The small size of these fragments allows a library of just a few thousand compounds to cover a significantly larger area of chemical space compared to massive HTS libraries. drughunter.com Once a fragment hit is identified and its binding mode is confirmed, often through sensitive biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, it can be optimized into a more potent lead compound through strategies like fragment growing, linking, or merging. nih.govdrughunter.com
Fluoropyrimidine moieties, such as that found in this compound, are particularly valuable in FBDD. The inclusion of fluorine in drug design is a common strategy to improve key properties. nih.gov A fluorine atom can enhance binding affinity, improve metabolic stability, and alter the physicochemical properties of a molecule. dtu.dk When incorporated into a fragment library, fluoropyrimidines provide a versatile scaffold that can form specific hydrogen bonds and other favorable interactions with protein targets, making them high-quality starting points for optimization. nih.gov
Table 1: Key Principles of Fragment-Based Drug Discovery (FBDD)
| Principle | Description | Relevance to Fluoropyrimidines |
| Rule of Three | A guideline for fragment properties: Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3. dtu.dk | This compound and similar small structures fit well within these parameters, making them ideal fragment candidates. |
| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom. Fragments often have higher LE than larger molecules found in HTS. nih.gov | The compact and functionalized nature of the fluoropyrimidine ring can lead to efficient, high-quality binding interactions, resulting in favorable LE values. |
| Chemical Tractability | Fragments should be simple enough to allow for straightforward chemical modification and optimization into more complex lead compounds. nih.gov | The pyrimidine ring is a synthetically accessible scaffold that allows for derivatization at multiple positions, facilitating the hit-to-lead process. |
Computational methods are integral to modern rational drug design, allowing researchers to predict how a molecule will interact with its biological target before it is synthesized. mdpi.com These in silico techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are essential for prioritizing and designing derivatives of scaffolds like this compound. mdpi.comresearchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, simulating the protein-ligand interaction at a molecular level. nih.gov For derivatives of this compound, docking studies can elucidate how the molecule fits into the active site of an enzyme or the binding pocket of a receptor. researchgate.net It helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information is crucial for designing new analogs with improved potency and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. ijcrt.org By developing a QSAR model, researchers can predict the activity of newly designed, unsynthesized molecules. mdpi.com The process involves calculating molecular descriptors (properties related to a molecule's structure) for a set of known active and inactive compounds and then using statistical methods to build a predictive model. nih.gov This approach is invaluable for optimizing lead compounds by identifying which structural modifications are likely to increase therapeutic efficacy. ijcrt.org
Table 2: Typical Workflow in Computational Drug Design
| Step | Technique(s) | Purpose |
| 1. Target Identification & Preparation | Bioinformatics, X-ray Crystallography | Identify a relevant biological target and obtain its 3D structure. |
| 2. Ligand Preparation | Molecular Modeling Software | Generate 3D structures of potential ligands, such as this compound derivatives. |
| 3. Molecular Docking | AutoDock, PyRx | Predict the binding mode and affinity of ligands to the target protein. nih.govnih.gov |
| 4. QSAR Model Development | Statistical Software | Correlate the structural properties of a series of compounds with their known biological activity to create a predictive model. mdpi.com |
| 5. Virtual Screening | Docking, QSAR Models | Screen large libraries of virtual compounds to identify potential hits with desired activity. ijcrt.org |
| 6. ADMET Prediction | In silico tools (e.g., pkCSM) | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of promising candidates to assess their drug-likeness. nih.govnih.gov |
Pyrimidines as Building Blocks for Complex Bioactive Molecules (e.g., antifungal agent precursors)
The pyrimidine ring is a vital heterocyclic scaffold in medicinal chemistry, serving as a fundamental building block for a vast array of therapeutic agents. nih.gov As a core component of DNA and RNA, its structure is recognized by many biological systems. lifechemicals.com This inherent bio-compatibility, combined with its synthetic versatility, has led to the development of numerous pyrimidine-based drugs with applications as anticancer, antiviral, and antimicrobial agents. nih.govlifechemicals.com
In the field of antifungal drug discovery, the pyrimidine scaffold is particularly prominent. frontiersin.org Several commercial fungicides are pyrimidine derivatives, and the structure continues to be heavily employed in the search for new agents to combat the rise of resistant fungal strains. lifechemicals.comfrontiersin.orgnih.gov The development of novel pyrimidine-based compounds is urgently needed to address life-threatening invasive mold infections. nih.gov
A key example of the pyrimidine scaffold's importance is its role as a precursor to potent antifungal agents. For instance, 6-ethyl-5-fluoropyrimidin-4-ol, a close derivative of this compound, is a known intermediate and reference standard for the synthesis of Voriconazole (B182144). axios-research.com Voriconazole is a broad-spectrum triazole antifungal drug used to treat serious fungal infections. This direct lineage highlights how a simple fluorinated pyrimidine can be elaborated into a complex and clinically significant bioactive molecule. Research has also demonstrated that pyrimidine derivatives containing amide moieties exhibit excellent antifungal activity against various plant and human fungal pathogens. frontiersin.org
Table 3: Examples of Pyrimidine-Based Antifungal Agents
| Compound/Class | Description | Target/Activity |
| Voriconazole | A triazole antifungal derived from a fluoropyrimidine precursor. axios-research.com | Broad-spectrum activity against invasive fungal infections. |
| Pyrimethanil | A commercial anilinopyrimidine fungicide. frontiersin.org | Used to control plant fungal diseases like gray mold. |
| Cyprodinil | An anilinopyrimidine fungicide. lifechemicals.com | Used in agriculture to control a variety of fungal pathogens. |
| Pyrimidine-amide Derivatives | A class of synthetic compounds under investigation. | Showed potent in vitro activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.org |
Future Directions and Emerging Research Avenues
Novel Fluorination Methodologies for Pyrimidine (B1678525) Derivatives
The introduction of fluorine atoms into pyrimidine rings is a critical step that significantly influences the biological activity of the resulting compounds. Traditional fluorination methods often require harsh conditions and hazardous reagents. Consequently, a major focus of current research is the development of milder, more selective, and efficient fluorination methodologies.
One promising area is the advancement of electrophilic fluorination . Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for the fluorination of electron-rich aromatic and heterocyclic compounds. wikipedia.orgalfa-chemistry.com These reagents offer advantages in terms of stability and safety compared to earlier fluorinating agents. wikipedia.org Future research is directed towards developing new generations of electrophilic fluorinating reagents with enhanced reactivity and selectivity, allowing for the fluorination of a broader range of pyrimidine substrates under milder conditions. tandfonline.comnih.gov
Photocatalytic fluorination is another emerging technique that utilizes visible light to drive the fluorination reaction. nih.govmdpi.com This method offers a green and sustainable alternative to traditional methods by often proceeding at ambient temperature and employing low-cost, readily available catalysts. nih.gov The application of photocatalysis to the synthesis of fluoropyrimidine derivatives is an active area of investigation, with the potential to provide novel pathways for the synthesis of complex fluorinated molecules. mdpi.com
Furthermore, the use of continuous flow chemistry is gaining traction for the synthesis of fluorinated compounds, including fluoropyrimidines. acs.orgnih.govnih.govmdpi.com Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and easier scalability. nih.govnih.govmdpi.com The integration of flow chemistry with novel fluorination techniques is expected to streamline the synthesis of 6-fluoropyrimidin-4-ol and its analogs. acs.org
A summary of emerging fluorination methodologies is presented in the table below.
| Methodology | Description | Potential Advantages |
| Advanced Electrophilic Fluorination | Development of new reagents with enhanced reactivity and selectivity. | Milder reaction conditions, broader substrate scope. |
| Photocatalytic Fluorination | Use of visible light and a photocatalyst to initiate fluorination. | Green and sustainable, ambient reaction temperatures. |
| Continuous Flow Chemistry | Performing reactions in a continuously flowing stream. | Improved process control, enhanced safety, scalability. |
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of fluoropyrimidine derivatives. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring are becoming indispensable tools for researchers. These techniques provide real-time data on the concentration of reactants, intermediates, and products, offering valuable insights into the reaction progress. spectroscopyonline.com
Raman spectroscopy is a powerful non-destructive technique that can be used to monitor chemical reactions in real-time. researchgate.netspectroscopyonline.com By analyzing the vibrational modes of molecules, Raman spectroscopy can provide information about the formation and consumption of different species during a reaction. spectroscopyonline.com Its ability to be used with fiber-optic probes makes it particularly suitable for in-situ monitoring of reactions in various environments, including flow reactors. spectroscopyonline.com Researchers are exploring the use of Raman spectroscopy to monitor the fluorination of pyrimidine precursors, which would enable precise control over the reaction and optimization of the yield of this compound. researchgate.net
Other spectroscopic techniques such as infrared (IR) and near-infrared (NIR) spectroscopy are also valuable for in-situ reaction monitoring. spectroscopyonline.com These methods provide complementary information to Raman spectroscopy and can be used to track changes in functional groups throughout the course of a reaction. The data obtained from these in-situ techniques can be used to develop kinetic models and to gain a deeper understanding of the underlying reaction mechanisms.
| Spectroscopic Technique | Information Provided | Application in Fluoropyrimidine Synthesis |
| Raman Spectroscopy | Vibrational modes of molecules, real-time concentration changes. | Monitoring the progress of fluorination reactions. |
| Infrared (IR) Spectroscopy | Changes in functional groups. | Tracking the conversion of reactants to products. |
| Near-Infrared (NIR) Spectroscopy | Overtone and combination bands of molecular vibrations. | Process analytical technology for quality control. |
Exploration of New Biological Targets and Pathways for Fluoropyrimidine Modulation
While the primary mechanism of action for many fluoropyrimidine-based drugs is the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis, researchers are actively exploring new biological targets and pathways that can be modulated by these compounds. nih.govnih.govclinpgx.orgnih.govdoi.orgnih.govnih.govmdpi.com This expansion of the therapeutic landscape for fluoropyrimidines could lead to the development of novel treatments for a wider range of diseases, including various cancers. nih.govnih.govclinpgx.orgnih.govmdpi.com
Furthermore, the role of receptor tyrosine kinases (RTKs) in cancer progression has led to the investigation of fluoropyrimidine derivatives as potential RTK inhibitors. mdpi.com For example, the c-KIT proto-oncogene encodes an RTK that is implicated in various cancers. mdpi.com Designing fluoropyrimidine-based molecules that can selectively inhibit the activity of aberrant RTKs is a promising strategy for developing targeted cancer therapies. mdpi.com
The metabolic pathways of fluoropyrimidines are also a subject of intense investigation. researchgate.netclinpgx.org Enzymes such as dihydropyrimidine dehydrogenase (DPD) play a crucial role in the catabolism of these drugs. researchgate.netclinpgx.orgdrugdiscoverynews.comnih.govuu.nl Understanding the genetic variations in these metabolic enzymes can help in personalizing fluoropyrimidine therapy to maximize efficacy and minimize toxicity. drugdiscoverynews.comnih.govuu.nl
| Biological Target/Pathway | Role in Disease | Potential for Fluoropyrimidine Modulation |
| Thymidylate Synthase (TS) | DNA synthesis and repair. | Inhibition leads to cell death in rapidly dividing cells. nih.govnih.govclinpgx.orgnih.govdoi.orgnih.govnih.govmdpi.com |
| DNA Topoisomerase 1 (Top1) | DNA replication and transcription. | Inhibition can induce DNA damage and apoptosis. nih.govnih.gov |
| RNA Modifying Enzymes | Post-transcriptional modification of RNA. | Disruption of RNA function can lead to cytotoxicity. nih.govnih.gov |
| Receptor Tyrosine Kinases (RTKs) | Cell signaling, proliferation, and survival. | Inhibition of aberrant RTK activity can block cancer progression. mdpi.com |
| Drug Metabolism Pathways | Activation and detoxification of fluoropyrimidines. | Understanding these pathways can enable personalized medicine. researchgate.netclinpgx.org |
Integration of Artificial Intelligence and Machine Learning in Fluoropyrimidine Design and Synthesis
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. discoveracs.orgnih.govengineering.org.cnchemrxiv.orgmit.edu These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and synthesis of novel drug candidates. engineering.org.cnchemrxiv.orgmit.edu
In the context of fluoropyrimidines, AI and ML algorithms can be employed for several purposes. De novo drug design utilizes generative models to create novel molecular structures with desired properties. These models can be trained on existing libraries of fluoropyrimidine compounds to learn the underlying chemical rules and then generate new molecules that are predicted to have high biological activity and favorable pharmacokinetic profiles.
Furthermore, ML models can be developed to predict the biological activity and toxicity of fluoropyrimidine derivatives. By training these models on experimental data, it is possible to screen large virtual libraries of compounds and prioritize those with the most promising characteristics for synthesis and further testing.
| AI/ML Application | Description | Impact on Fluoropyrimidine Research |
| De Novo Drug Design | Generation of novel molecular structures with desired properties. | Accelerated discovery of new fluoropyrimidine-based drug candidates. |
| Retrosynthesis Prediction | Proposing synthetic routes for target molecules. | More efficient planning of the synthesis of complex derivatives. discoveracs.orgnih.govengineering.org.cnchemrxiv.orgmit.edu |
| Activity/Toxicity Prediction | Predicting the biological effects of virtual compounds. | Prioritization of promising candidates for experimental validation. |
Sustainable Synthesis of Fluoropyrimidine Scaffolds
In line with the growing emphasis on green chemistry, there is a strong push to develop sustainable methods for the synthesis of pharmaceutical compounds, including fluoropyrimidines. rasayanjournal.co.innih.govmdpi.comresearchgate.neteurekaselect.com Sustainable synthesis aims to minimize the environmental impact of chemical processes by reducing waste, using renewable resources, and employing energy-efficient methods. rasayanjournal.co.innih.govmdpi.comeurekaselect.com
One key aspect of sustainable synthesis is the use of greener solvents . Traditional organic solvents are often volatile, flammable, and toxic. Researchers are exploring the use of alternative solvents such as water, supercritical fluids, and ionic liquids for the synthesis of pyrimidine derivatives. scitube.io For example, the use of water as a solvent in the continuous flow synthesis of a 1,2,3-triazole, a key component of the antibiotic tazobactam, has been demonstrated to be both environmentally friendly and effective. scitube.io
The development of catalytic methods is another cornerstone of green chemistry. Catalysts can increase the efficiency of chemical reactions, reduce the need for stoichiometric reagents, and enable the use of milder reaction conditions. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is particularly attractive from a sustainability perspective.
Energy-efficient techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis are also being explored for the preparation of pyrimidine derivatives. rasayanjournal.co.innih.goveurekaselect.com These methods can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.innih.govmdpi.comeurekaselect.com
| Sustainable Approach | Description | Application in Fluoropyrimidine Synthesis |
| Green Solvents | Use of environmentally benign solvents like water. | Reducing the environmental footprint of the synthesis process. scitube.io |
| Catalysis | Employing catalysts to improve reaction efficiency. | Minimizing waste and energy consumption. |
| Energy-Efficient Methods | Utilizing techniques like microwave or ultrasound irradiation. | Accelerating reactions and reducing energy usage. rasayanjournal.co.innih.goveurekaselect.com |
| Continuous Flow Synthesis | Performing reactions in a continuous and controlled manner. | Enhancing safety and reducing the volume of hazardous materials. scitube.io |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-fluoropyrimidin-4-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : A widely used approach involves cyclocondensation of β-CF₃-aryl ketones with amidines under metal-free, mild conditions (e.g., ethanol, 60°C), achieving yields >85% . Key parameters include solvent polarity (ethanol vs. DMF) and temperature control to minimize side reactions like defluorination. Characterization via ¹⁹F NMR and HRMS confirms regioselective fluorination at the 6-position .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : X-ray crystallography and spectroscopic techniques (¹H/¹³C/¹⁹F NMR) are critical. For example, the fluorine atom at C6 induces deshielding in adjacent protons (e.g., H5 δ = 8.2–8.5 ppm), confirmed by 2D NOESY for spatial assignments . Computational tools like DFT further validate tautomeric equilibria between 4-ol and 4-one forms .
Q. What preliminary biological assays are recommended for screening this compound derivatives?
- Methodological Answer : Initial screens include:
- Anti-inflammatory : COX-2 inhibition assays (IC₅₀ determination via ELISA).
- Antimicrobial : MIC tests against Gram-positive/negative strains (e.g., S. aureus, E. coli).
Substituents like chloro-benzyl groups enhance activity, as seen in analogs with IC₅₀ < 10 μM .
Advanced Research Questions
Q. How can synthetic protocols be optimized to resolve contradictions in reported yields for this compound derivatives?
- Methodological Answer : Discrepancies often arise from competing pathways (e.g., SNAr vs. radical mechanisms). Kinetic studies using in-situ IR or LC-MS track intermediates. For example, replacing Cl⁻ with Br⁻ in Ullmann couplings improves regioselectivity from 65% to 92% .
Q. What strategies address conflicting bioactivity data in fluorinated pyrimidines across studies?
- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line sensitivity). Use orthogonal assays (e.g., SPR for target binding vs. cell-based viability). A 2023 study resolved discrepancies in kinase inhibition by correlating IC₅₀ with cellular ATP levels .
Q. How do computational models predict the SAR of this compound in enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



